molecular formula C9H7ClF2O3 B3036965 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid CAS No. 400087-82-3

2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid

Cat. No. B3036965
CAS RN: 400087-82-3
M. Wt: 236.6 g/mol
InChI Key: UIWBGJRQZHYKMJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid is a chlorinated benzoic acid derivative . It is a herbicide and various MCPA-mineralising bacterial combinations have been tested .


Synthesis Analysis

The synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation has been reported . The synthesis of ILs was performed by neutralizing the synthesized hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA) with yields of 93–99% .


Molecular Structure Analysis

The optimized molecular geometry and the fundamental vibrational frequencies of 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA) and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .


Chemical Reactions Analysis

The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules . Global reactivity descriptors have been utilized to assess the chemical reactivity .


Physical And Chemical Properties Analysis

The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized .

Scientific Research Applications

Analytical Methods

A key application of 2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid, also known as MCPA, is in analytical chemistry. It has been used in the development of sensitive quantitative methods for gas-chromatographic determination, particularly in natural water. For instance, Agemian and Chau (1976) demonstrated a method for determining MCPA in water, highlighting its sensitivity and efficiency Agemian & Chau, 1976. Similarly, Wintersteiger et al. (1999) developed a highly selective and sensitive method using HPLC for detecting MCPA in ground and drinking water Wintersteiger, Goger, & Krautgartner, 1999.

Environmental Studies

In environmental sciences, MCPA has been a focal point in studying the occurrence and transformation of herbicides in natural water bodies. For example, Buser and Müller (1998) reported on the occurrence of MCPA in Swiss lakes and rivers, providing insights into its environmental presence and impact Buser & Müller, 1998.

Herbicide Efficacy and Selectivity

The herbicidal properties of MCPA, such as its effectiveness and selectivity, are another major research area. Blackman (1945) and Leafe (1962) investigated its performance as a weed killer, comparing it with other herbicides and examining its selectivity and metabolism in plants Blackman, 1945; Leafe, 1962.

Waste Treatment and Degradation

Studies have also focused on the degradation and waste treatment of MCPA. Boye et al. (2006) researched the electrochemical degradation of MCPA, providing valuable data for waste treatment applications Boye et al., 2006.

Occupational Exposure and Safety

Research concerning occupational exposure to MCPA, such as the work done by Manninen et al. (1986), has provided insights into the exposure levels and safety measures required for those working with this chemical Manninen, Kangas, Klen, & Savolainen, 1986.

Mechanism of Action

The (4-chloro-2-methylphenoxy) acetic acid (MCPA) herbicide belongs to the group of synthetic auxins, also known as growth regulators, due to its mechanism of action .

Safety and Hazards

Accidental ingestion of the material may be harmful . Skin contact with the material may be harmful; systemic effects may result following absorption . Inhalation of dusts, generated by the material, during the course of normal handling, may be harmful .

Future Directions

The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . The appropriate selection of cations and anions during the design of ILs determines their properties .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-5-4-6(10)2-3-7(5)15-9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWBGJRQZHYKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid
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2-(4-Chloro-2-methylphenoxy)-2,2-difluoroacetic acid

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